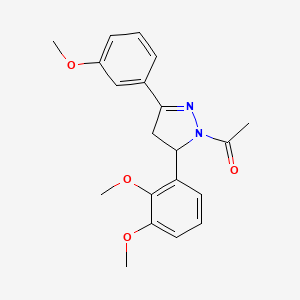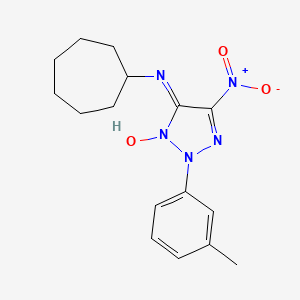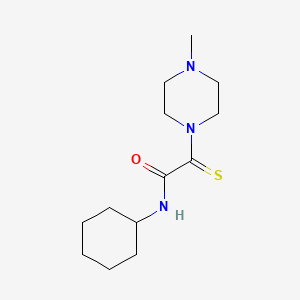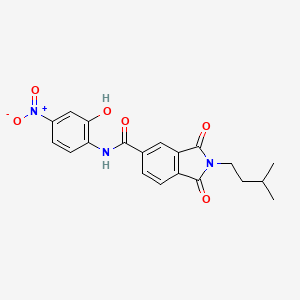
N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
描述
N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as PSB-0739, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a protein that plays a crucial role in the regulation of synaptic plasticity and neurotransmission.
作用机制
PSB-0739 exerts its pharmacological effects by binding to and blocking the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide. This receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Activation of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide by glutamate leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, PSB-0739 reduces the activity of these signaling pathways, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in the brain, which can lead to decreased synaptic plasticity, reduced glutamate release, and altered neuronal excitability. This compound has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which may be related to its ability to modulate the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in specific brain regions. Additionally, PSB-0739 has been shown to have analgesic effects in animal models of pain, which may be related to its ability to reduce the release of glutamate and other neurotransmitters involved in pain perception.
实验室实验的优点和局限性
PSB-0739 has several advantages for use in lab experiments. It is a potent and selective antagonist of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to the use of PSB-0739 in lab experiments. For example, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results. Additionally, the effects of PSB-0739 may vary depending on the specific experimental conditions, such as the dose, route of administration, and timing of treatment.
未来方向
PSB-0739 has significant potential for future research in various fields. One possible direction is to investigate its therapeutic potential in neurological and psychiatric disorders, particularly those that are associated with dysregulation of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide signaling. Another direction is to explore the role of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in various physiological processes, such as sleep, circadian rhythms, and metabolism. Additionally, PSB-0739 may be useful for developing new imaging agents or biomarkers for N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide-related diseases. Overall, PSB-0739 is a promising compound that has the potential to advance our understanding of the role of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in health and disease.
科学研究应用
PSB-0739 has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. This compound has been used to study the involvement of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in the regulation of synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. It has also been investigated for its potential therapeutic use in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorders.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c29-25(27-20-8-7-17-26-18-20)19-28(33(30,31)24-11-5-2-6-12-24)21-13-15-23(16-14-21)32-22-9-3-1-4-10-22/h1-18H,19H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPPXSHNHJDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-dibenzo[b,d]furan-3-yl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4187367.png)
![ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187370.png)
![ethyl 2-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187374.png)
![2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide](/img/structure/B4187376.png)
![N-[2-(cyclohexylthio)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187379.png)
![N-benzyl-2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4187380.png)
![3-(3-bromophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4187383.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4187398.png)
![5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B4187400.png)

